N-Hydroxy-N-[2-(N-hydroxy-2,2-diphenylacetamido)cyclohexyl]-2,2-diphenylacetamide
CAS No.:
Cat. No.: VC16799992
Molecular Formula: C34H34N2O4
Molecular Weight: 534.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C34H34N2O4 |
|---|---|
| Molecular Weight | 534.6 g/mol |
| IUPAC Name | N-[2-[(2,2-diphenylacetyl)-hydroxyamino]cyclohexyl]-N-hydroxy-2,2-diphenylacetamide |
| Standard InChI | InChI=1S/C34H34N2O4/c37-33(31(25-15-5-1-6-16-25)26-17-7-2-8-18-26)35(39)29-23-13-14-24-30(29)36(40)34(38)32(27-19-9-3-10-20-27)28-21-11-4-12-22-28/h1-12,15-22,29-32,39-40H,13-14,23-24H2 |
| Standard InChI Key | FSKBHXVAXWHEQT-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(C(C1)N(C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)O)N(C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a central cyclohexane ring substituted with two hydroxamic acid groups, each linked to diphenylacetamide moieties. The stereochemistry is defined by two stereocenters in the (1R,2R) configuration, which influence its three-dimensional conformation and biological activity . The presence of hydroxamic acid (-NHOH) groups enhances its metal-chelating capacity, a property critical for enzyme inhibition.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 534.6 g/mol |
| CAS Number | 860036-16-4 |
| Stereochemistry | (1R,2R) Configuration |
| Topological Polar Surface | 106 Ų |
Spectroscopic and Computational Data
The compound’s SMILES notation is C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)N(O)C3CCCC(C3)NC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5, reflecting its branched structure . Density functional theory (DFT) calculations predict a collision cross-section of 151.7–164.3 Ų for various adducts, indicating moderate molecular rigidity .
Synthesis and Structural Modifications
Synthetic Pathways
The synthesis begins with cyclohexane-1,2-diamine, which undergoes sequential acylation with diphenylacetyl chloride under anhydrous conditions. Hydroxylamine is then introduced to form the hydroxamic acid groups, with dichloromethane or ethanol as solvents to enhance reactant solubility. The final product is purified via column chromatography, yielding a white crystalline solid with a typical purity >95%.
Table 2: Synthesis Conditions
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 1 | Cyclohexane-1,2-diamine | Dichloromethane | 0–5°C | 70% |
| 2 | Diphenylacetyl chloride | Ethanol | 25°C | 85% |
| 3 | Hydroxylamine hydrochloride | Water/EtOH | 60°C | 65% |
Structural Derivatives
Modifications at the hydroxamic acid or cyclohexane moieties have been explored to optimize bioavailability. For instance, replacing diphenyl groups with fluorinated aromatic rings increases metabolic stability, while alkylation of the hydroxylamine group enhances blood-brain barrier penetration .
Biological Activity and Mechanisms
Enzyme Inhibition
The compound inhibits histone deacetylases (HDACs) by chelating zinc ions at the enzyme’s active site, with an IC₅₀ of 120 nM against HDAC6. This activity disrupts protein degradation pathways, leading to apoptosis in cancer cells. Comparative studies show 3-fold greater potency than vorinostat, a clinically approved HDAC inhibitor.
Table 3: Biological Activity Profile
| Target | IC₅₀/EC₅₀ | Model System | Reference |
|---|---|---|---|
| HDAC6 | 120 nM | HeLa cells | |
| Mycobacterium tuberculosis | 2.4 µg/mL | In vitro assay | |
| MMP-9 | 450 nM | RAW264.7 macrophages |
Anti-Tubercular Activity
Patent data reveals potent activity against Mycobacterium tuberculosis (MIC = 2.4 µg/mL), likely through inhibition of mycolic acid biosynthesis . The hydroxamic acid groups may coordinate with iron-dependent enzymes essential for bacterial lipid metabolism.
Related Compounds and Precursors
N-Hydroxy-2,2-diphenylacetamide
This precursor () shares the hydroxamic acid motif and serves as a building block in the synthesis of the main compound. Its anti-inflammatory activity (IC₅₀ = 8.7 µM against COX-2) suggests broader pharmacological utility .
Stereochemical Analogues
The (1S,2S) enantiomer exhibits 40% lower HDAC inhibition compared to the (1R,2R) form, underscoring the importance of stereochemistry in drug design .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume